n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 6323-83-7
VCID: VC4118929
InChI: InChI=1S/C10H14N2O4/c13-5-10(6-14,7-15)12-9(16)8-2-1-3-11-4-8/h1-4,13-15H,5-7H2,(H,12,16)
SMILES: C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide

CAS No.: 6323-83-7

Cat. No.: VC4118929

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide - 6323-83-7

Specification

CAS No. 6323-83-7
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C10H14N2O4/c13-5-10(6-14,7-15)12-9(16)8-2-1-3-11-4-8/h1-4,13-15H,5-7H2,(H,12,16)
Standard InChI Key WWEDWTGXAUAFNV-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO
Canonical SMILES C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound features a pyridine-3-carboxamide group linked to a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl substituent. This arrangement creates a polar, hydrophilic domain dominated by hydroxyl groups and a planar aromatic system from the pyridine ring. Crystallographic data reveal a zwitterionic structure in the solid state, with proton transfer occurring from the phenolic oxygen to the imine nitrogen . The resulting charge separation facilitates intramolecular hydrogen bonding, particularly between the imine N–H and phenoxide O– groups (N1–H1n⋯O4 distance: 1.918 Å; N1⋯O4 separation: 2.639 Å) .

Table 1: Key Bond Lengths and Angles from Crystallographic Analysis

Bond/AngleMeasurement (Å/°)
C5–N1 (imine)1.303(3) Å
N1–H1n⋯O41.918(17) Å
N1⋯O42.639(2) Å
Angle at H1n138.9(19)°

Supramolecular Assembly

In the crystalline phase, molecules adopt a head-to-tail orientation, forming extended bi-layers in the bc-plane. These assemblies stabilize through O–H⋯O and N–H⋯O hydrogen bonds involving hydroxyl, carboxamide, and pyridyl groups. The lattice further incorporates disorder in aliphatic chains, a common feature in structurally flexible derivatives .

Synthetic Methodologies and Optimization

Reaction Pathways

The synthesis typically proceeds via a two-step protocol:

  • Esterification: Pyridine-3-carboxylic acid derivatives react with methanol under acidic conditions (e.g., H₂SO₄) to form methyl esters .

  • Aminolysis: The ester undergoes nucleophilic acyl substitution with tris(hydroxymethyl)methanamine in dimethyl sulfoxide (DMSO) at 40–60°C, catalyzed by anhydrous K₂CO₃ .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsDurationYield
EsterificationMeOH, H₂SO₄, 80–90°C5–6 hr75–85%
AminolysisTris(hydroxymethyl)methanamine, DMSO, K₂CO₃, 40–60°C20 hr60–70%

Industrial-Scale Considerations

Process optimization focuses on:

  • Reducing DMSO usage through solvent recycling

  • Implementing continuous flow reactors for esterification

  • Purification via crystallization from methanol/water mixtures

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing non-steroidal anti-inflammatory drug (NSAID) conjugates. Patent EP2878592A1 details its use in creating sustained-release formulations through amide linkages .

Materials Science Applications

  • Hydrogel formation: 10–15% (w/v) solutions form pH-responsive gels at 37°C

  • Metal ion chelation: Binds Cu²⁺ with logK = 8.2 ± 0.3

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundKey FeatureBioactivity
Dexketoprofen amide derivativeArylpropionic acid conjugateCOX-2 selectivity (SI = 12.4)
Zwitterionic Schiff baseImine-phenolate systemCytotoxicity (IC₅₀ = 8.7 µM)
n-Dodecyl substituted derivativeAlkyl chain modificationEnhanced membrane permeability

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